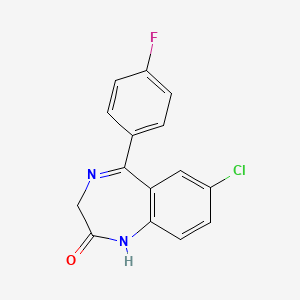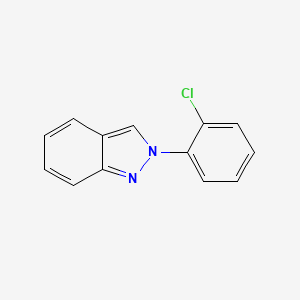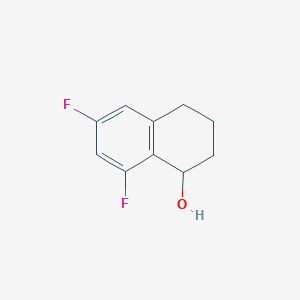
Einecs 241-242-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum(II) nitrate can be synthesized through the reaction of platinum metal with concentrated nitric acid. The reaction typically occurs under controlled conditions to ensure the complete dissolution of platinum and the formation of the nitrate salt. The general reaction is as follows:
Pt+2HNO3→Pt(NO3)2+H2
Industrial Production Methods
In industrial settings, the production of Platinum(II) nitrate involves the use of high-purity platinum and nitric acid. The process is carried out in large reactors where temperature and pressure are carefully monitored to optimize yield and purity. The resulting product is then purified through crystallization and filtration techniques to obtain high-grade Platinum(II) nitrate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Platinum(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or lower oxidation states.
Substitution: It can participate in ligand exchange reactions where the nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride ions or ammonia can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Platinum complexes with different ligands, such as platinum chloride or platinum ammine complexes.
Scientific Research Applications
Platinum(II) nitrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of platinum-based drugs.
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with DNA.
Mechanism of Action
The mechanism of action of Platinum(II) nitrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of such adducts leads to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Platinum(IV) nitrate: Another platinum nitrate compound with a higher oxidation state.
Platinum(II) chloride: A platinum compound with chloride ligands instead of nitrate.
Platinum(II) ammine complexes: Platinum compounds with ammonia ligands.
Uniqueness
Platinum(II) nitrate is unique due to its specific oxidation state and nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
17200-00-9 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-ethylethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b10-9-; |
InChI Key |
HOKMYEORIPLLGI-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCNCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCNCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
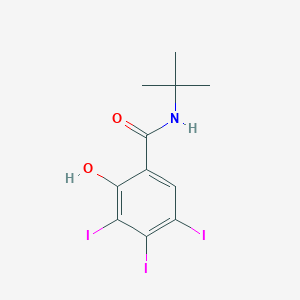
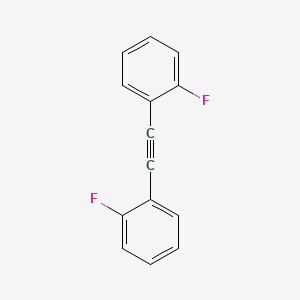
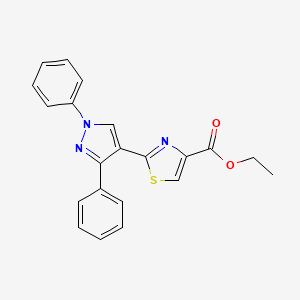
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
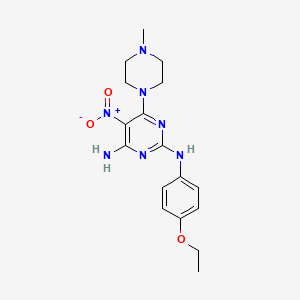
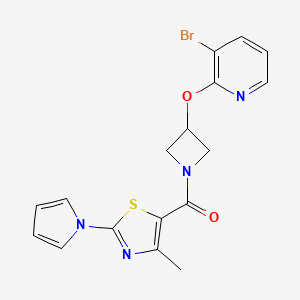
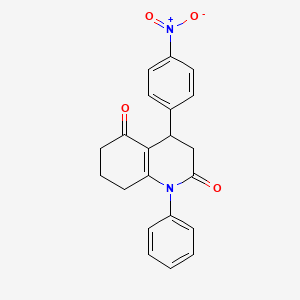
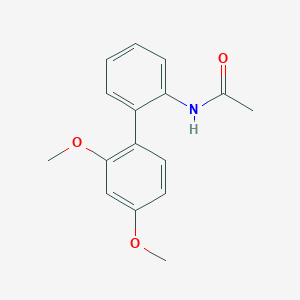
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
